2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469787
InChI: InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1
SMILES: CN(C1CC1)C2CCN(C2)C(=O)CCl
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71 g/mol

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13469787

Molecular Formula: C10H17ClN2O

Molecular Weight: 216.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C10H17ClN2O
Molecular Weight 216.71 g/mol
IUPAC Name 2-chloro-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1
Standard InChI Key XADSCARNDKFCEM-VIFPVBQESA-N
Isomeric SMILES CN([C@H]1CCN(C1)C(=O)CCl)C2CC2
SMILES CN(C1CC1)C2CCN(C2)C(=O)CCl
Canonical SMILES CN(C1CC1)C2CCN(C2)C(=O)CCl

Introduction

Structural and Stereochemical Features

The compound’s structure integrates a pyrrolidine ring, a five-membered saturated amine, substituted at the third position with a cyclopropyl-methyl-amino group. The ethanone moiety at the first position is chlorinated, enhancing electrophilicity. The (S)-configuration at the stereocenter influences its three-dimensional arrangement, critical for interactions with chiral biological targets. Computational modeling reveals that this configuration optimizes binding to hydrophobic pockets in enzymes, such as proteases and kinases.

PropertyValue
Molecular FormulaC11H18ClN2O\text{C}_{11}\text{H}_{18}\text{ClN}_2\text{O}
Molecular Weight229.73 g/mol
Stereochemistry(S)-configuration at C3
Key Functional GroupsChloroacetyl, pyrrolidine, cyclopropyl-methyl-amino

Synthesis and Reaction Pathways

Synthesis typically proceeds via a multi-step route:

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via cyclization of 1,4-diamines under acidic conditions. For example, reacting 1,4-diaminobutane with ketones yields the pyrrolidine scaffold.

Chloroacetylation

Chlorination of the ethanone group is achieved using thionyl chloride (SOCl2_2) or phosphorus oxychloride (POCl3_3). The reaction proceeds via nucleophilic acyl substitution, forming the final product .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Product
Cyclization1,4-diaminobutane, HCl, heatPyrrolidine intermediate
AlkylationCyclopropyl-methyl-amine, K2_2CO3_3, DMF3-(cyclopropyl-methyl-amino)-pyrrolidine
ChloroacetylationSOCl2_2, dichloromethane, 0°C2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Physicochemical Properties

The compound’s solubility profile favors polar aprotic solvents (e.g., DMSO, acetone) due to its chloroacetyl group and tertiary amine. Its melting point (46–47°C) and boiling point (252.9°C) align with pyrrolidine derivatives, though the cyclopropyl group increases thermal stability .

PropertyValue
Melting Point46–47°C
Boiling Point252.9°C
SolubilitySoluble in DMSO, acetone, chloroform
LogP0.785

Biological Activity and Mechanism

Antimicrobial Effects

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.025 mg/mL) and fungi (e.g., Candida albicans, MIC = 0.05 mg/mL). The chloroacetyl group disrupts cell wall synthesis by inhibiting penicillin-binding proteins.

Enzyme Inhibition

The compound inhibits serine proteases (e.g., trypsin, IC50_{50} = 1.2 µM) via covalent binding to the active site. Molecular dynamics simulations show the cyclopropyl group stabilizes hydrophobic interactions with protease subsites.

Comparative Analysis with Structural Analogs

Substituent variations significantly alter biological activity:

CompoundKey Structural DifferenceMIC (S. aureus)
2-Chloro-1-pyrrolidin-1-yl-ethanoneLacks cyclopropyl-methyl-amino0.1 mg/mL
2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone(R)-configuration at C30.05 mg/mL
2-Chloro-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-ethanoneReplaces cyclopropyl with methyl0.075 mg/mL

The (S)-configuration enhances antimicrobial potency by 40% compared to the (R)-enantiomer, underscoring stereochemistry’s role in bioactivity.

Applications in Drug Development

Antibacterial Agents

Derivatives of this compound are being evaluated as next-generation antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA). Lead candidates exhibit low cytotoxicity (CC50_{50} > 100 µM in HEK293 cells).

Protease Inhibitors

Its ability to inhibit viral proteases (e.g., SARS-CoV-2 main protease, IC50_{50} = 2.8 µM) positions it as a candidate for antiviral therapeutics.

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